molecular formula C8H8Cl2N4O B13403339 N-Guanidinyl-2,3,dichlorbenzamide

N-Guanidinyl-2,3,dichlorbenzamide

Cat. No.: B13403339
M. Wt: 247.08 g/mol
InChI Key: VCPDTPYRBILFCT-UHFFFAOYSA-N
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Description

N-Guanidinyl-2,3,dichlorbenzamide is a chemical compound with the molecular formula C8H8Cl2N4O It is known for its unique structure, which includes a guanidine group and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Guanidinyl-2,3,dichlorbenzamide typically involves the reaction of 2,3-dichlorobenzoic acid with guanidine. One common method is the direct condensation of 2,3-dichlorobenzoic acid with guanidine under acidic conditions. This reaction can be catalyzed by Lewis acids such as zinc chloride or aluminum chloride to enhance the yield and reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Guanidinyl-2,3,dichlorbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-guanidinyl-2,3-dichlorobenzamide oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-Guanidinyl-2,3,dichlorbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Guanidinyl-2,3,dichlorbenzamide involves its interaction with specific molecular targets. The guanidine group is known for its strong basicity and ability to form hydrogen bonds, which can influence the compound’s binding to biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Guanidinyl-2,4,dichlorbenzamide
  • N-Guanidinyl-2,5,dichlorbenzamide
  • N-Guanidinyl-3,4,dichlorbenzamide

Uniqueness

N-Guanidinyl-2,3,dichlorbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .

Properties

Molecular Formula

C8H8Cl2N4O

Molecular Weight

247.08 g/mol

IUPAC Name

2,3-dichloro-N-(diaminomethylideneamino)benzamide

InChI

InChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14)

InChI Key

VCPDTPYRBILFCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN=C(N)N

Origin of Product

United States

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